Cas no 1692065-10-3 (3-(1-sulfamoylethyl)benzoic acid)

3-(1-Sulfamoylethyl)benzoic acid is a sulfonamide-functionalized benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its structure combines a sulfamoyl group with a benzoic acid moiety, offering reactivity for further derivatization or use as an intermediate in drug development. The sulfamoyl group enhances solubility and bioavailability, while the carboxylic acid functionality allows for conjugation or salt formation. This compound may serve as a precursor for bioactive molecules, particularly in the design of enzyme inhibitors or antimicrobial agents. Its balanced polarity and functional group compatibility make it a versatile building block in medicinal chemistry and organic synthesis.
3-(1-sulfamoylethyl)benzoic acid structure
1692065-10-3 structure
Product name:3-(1-sulfamoylethyl)benzoic acid
CAS No:1692065-10-3
MF:C9H11NO4S
Molecular Weight:229.25294137001
MDL:MFCD28145613
CID:5181202
PubChem ID:122199057

3-(1-sulfamoylethyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-[1-(aminosulfonyl)ethyl]-
    • 3-(1-sulfamoylethyl)benzoic acid
    • MDL: MFCD28145613
    • インチ: 1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14)
    • InChIKey: XLHIAIVWWVHFAZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC(C(S(N)(=O)=O)C)=C1

3-(1-sulfamoylethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-199247-1.0g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
1g
$1086.0 2023-05-31
Enamine
EN300-199247-0.1g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
0.1g
$376.0 2023-09-16
Enamine
EN300-199247-1g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
1g
$1086.0 2023-09-16
1PlusChem
1P01B8J4-100mg
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
100mg
$527.00 2024-06-19
1PlusChem
1P01B8J4-2.5g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
2.5g
$2691.00 2024-06-19
1PlusChem
1P01B8J4-5g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
5g
$3952.00 2024-06-19
1PlusChem
1P01B8J4-50mg
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
50mg
$363.00 2024-06-19
Aaron
AR01B8RG-250mg
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
250mg
$765.00 2025-02-14
Aaron
AR01B8RG-100mg
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
100mg
$542.00 2025-02-14
Aaron
AR01B8RG-5g
3-(1-sulfamoylethyl)benzoic acid
1692065-10-3 95%
5g
$4353.00 2025-02-14

3-(1-sulfamoylethyl)benzoic acid 関連文献

3-(1-sulfamoylethyl)benzoic acidに関する追加情報

3-(1-Sulfamoylethyl)benzoic Acid: A Comprehensive Overview

3-(1-Sulfamoylethyl)benzoic acid, also known as sulfamoyl ethyl benzoic acid, is a compound with the CAS number 1692065-10-3. This compound belongs to the class of aromatic sulfonamides, which are widely studied for their diverse applications in chemistry, pharmacology, and materials science. The molecule consists of a benzoic acid moiety attached to a sulfamoyl ethyl group, making it a versatile building block for various chemical reactions and functional materials.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(1-sulfamoylethyl)benzoic acid through multiple pathways. One of the most efficient methods involves the coupling of sulfamoyl chloride with ethyl benzene derivatives, followed by hydrolysis to yield the desired product. This approach not only ensures high purity but also allows for fine-tuning of the molecule's properties by varying the substituents on the benzene ring or the sulfamoyl group.

The unique structure of 3-(1-sulfamoylethyl)benzoic acid endows it with remarkable chemical and physical properties. The sulfamoyl group (-SO2-NH-) is known for its strong electron-withdrawing effect, which significantly influences the acidity of the benzoic acid moiety. This makes the compound highly suitable for applications requiring precise control over acidity, such as in pharmaceutical formulations or as a catalyst in organic reactions.

One of the most promising areas of research involving 3-(1-sulfamoylethyl)benzoic acid is its application in drug discovery. The compound has been extensively studied as a potential lead molecule for developing anti-inflammatory agents, antimicrobial drugs, and anticancer therapeutics. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX-2). These findings suggest that 3-(1-sulfamoylethyl)benzoic acid could serve as a valuable scaffold for designing novel therapeutic agents with improved efficacy and reduced side effects.

In addition to its pharmacological applications, 3-(1-sulfamoylethyl)benzoic acid has garnered attention in materials science due to its ability to form stable metal-organic frameworks (MOFs). The carboxylic acid group in the molecule can coordinate with metal ions, while the sulfamoyl group provides additional functionalization sites for tailoring the properties of MOFs. Recent research has explored the use of this compound in constructing MOFs with high surface area and porosity, which are ideal for gas storage, catalysis, and sensing applications.

The environmental impact of 3-(1-sulfamoylethyl)benzoic acid has also been a topic of interest. Studies have shown that the compound exhibits biodegradability under specific conditions, making it a more sustainable alternative to traditional chemical building blocks. Furthermore, its ability to act as a chelating agent has led to its investigation in water treatment technologies, where it can effectively remove heavy metal ions from contaminated water sources.

Looking ahead, the versatility of 3-(1-sulfamoylethyl)benzoic acid is expected to drive further innovation across multiple disciplines. Researchers are actively exploring its potential in nanotechnology, where it could serve as a component in self-assembling nanostructures or as a ligand in nanoparticles designed for targeted drug delivery. Additionally, advancements in computational chemistry are enabling more accurate predictions of this compound's behavior in complex systems, paving the way for optimized synthesis and application strategies.

In conclusion, 3-(1-sulfamoylethyl)benzoic acid is a multifaceted compound with significant potential across various fields. Its unique chemical structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is likely to expand even further.

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